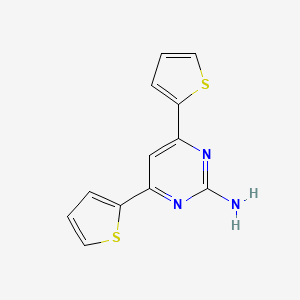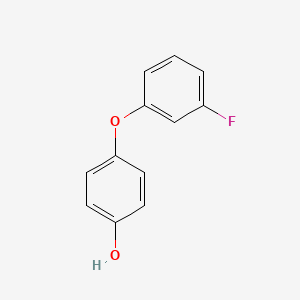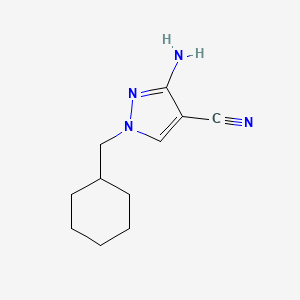![molecular formula C17H21NO2 B3156357 N-[2-(2-hydroxy-2-adamantyl)phenyl]formamide CAS No. 82757-18-4](/img/structure/B3156357.png)
N-[2-(2-hydroxy-2-adamantyl)phenyl]formamide
Descripción general
Descripción
N-[2-(2-hydroxy-2-adamantyl)phenyl]formamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. The compound features an adamantyl group, which is known for its stability and rigidity, attached to a phenyl ring with a formamide functional group. This combination of structural elements imparts distinctive chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxy-2-adamantyl)phenyl]formamide typically involves the reaction of 2-(2-hydroxy-2-adamantyl)aniline with formic acid or formic acid derivatives. The reaction is usually carried out under mild conditions to prevent the decomposition of the formamide group. A common synthetic route is as follows:
Starting Materials: 2-(2-hydroxy-2-adamantyl)aniline and formic acid.
Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures (up to 50°C) in the presence of a suitable solvent such as methanol or ethanol.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred for several hours until the formation of this compound is complete. The product is then isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-hydroxy-2-adamantyl)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The formamide group can be reduced to an amine under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 2-(2-oxo-2-adamantyl)phenylformamide or 2-(2-carboxy-2-adamantyl)phenylformamide.
Reduction: Formation of N-[2-(2-hydroxy-2-adamantyl)phenyl]amine.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Aplicaciones Científicas De Investigación
N-[2-(2-hydroxy-2-adamantyl)phenyl]formamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.
Mecanismo De Acción
The mechanism of action of N-[2-(2-hydroxy-2-adamantyl)phenyl]formamide is primarily attributed to its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s stability and facilitates its binding to target proteins or enzymes. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-[2-(2-hydroxy-2-adamantyl)phenyl]formamide can be compared with other adamantyl-containing compounds, such as:
1-Adamantanamine: Known for its antiviral properties and used in the treatment of influenza.
2-Adamantanone: Utilized as an intermediate in organic synthesis and in the production of pharmaceuticals.
Adamantane: The parent hydrocarbon, used as a precursor for various derivatives with diverse applications.
The uniqueness of this compound lies in the combination of the adamantyl group with a phenyl ring and formamide functional group, which imparts distinctive chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
N-[2-(2-hydroxy-2-adamantyl)phenyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-10-18-16-4-2-1-3-15(16)17(20)13-6-11-5-12(8-13)9-14(17)7-11/h1-4,10-14,20H,5-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZTWTKMPOGZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C4=CC=CC=C4NC=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-{[4-(Methylsulfanyl)phenyl]methyl}cyclopentanamine](/img/structure/B3156344.png)

![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3156360.png)

